molecular formula C7H15Cl2N3O B6275758 4-(4-amino-1H-pyrazol-1-yl)butan-1-ol dihydrochloride CAS No. 2763776-06-1

4-(4-amino-1H-pyrazol-1-yl)butan-1-ol dihydrochloride

Cat. No. B6275758
CAS RN: 2763776-06-1
M. Wt: 228.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-amino-1H-pyrazol-1-yl)butan-1-ol dihydrochloride, also known as 4-APB, is a pyrazole-based compound that has been used in laboratory experiments for a variety of scientific research applications. It has been studied for its potential biochemical and physiological effects, as well as its ability to act as an agonist for certain receptors in the nervous system.

Scientific Research Applications

4-(4-amino-1H-pyrazol-1-yl)butan-1-ol dihydrochloride has been used for a variety of scientific research applications, including the study of its mechanism of action and biochemical and physiological effects. It has also been used as an agonist for certain receptors in the nervous system, such as the serotonin 5-HT2A receptor and the D2 dopamine receptor. Additionally, 4-(4-amino-1H-pyrazol-1-yl)butan-1-ol dihydrochloride has been used to study the effects of amphetamine-like drugs on the central nervous system.

Mechanism of Action

4-(4-amino-1H-pyrazol-1-yl)butan-1-ol dihydrochloride is thought to act as an agonist for certain receptors in the nervous system, such as the serotonin 5-HT2A receptor and the D2 dopamine receptor. It is believed to bind to these receptors and activate them, leading to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
4-(4-amino-1H-pyrazol-1-yl)butan-1-ol dihydrochloride has been studied for its potential biochemical and physiological effects, including its ability to act as an agonist for certain receptors in the nervous system. It has been observed to have effects on the brain, including increased levels of dopamine, serotonin, and norepinephrine. It has also been observed to have effects on the cardiovascular system, including increased heart rate, blood pressure, and respiration rate.

Advantages and Limitations for Lab Experiments

4-(4-amino-1H-pyrazol-1-yl)butan-1-ol dihydrochloride has several advantages for laboratory experiments, including its low cost and availability. Additionally, it is relatively easy to synthesize and can be stored for long periods of time without degradation. However, there are some limitations to using 4-(4-amino-1H-pyrazol-1-yl)butan-1-ol dihydrochloride in laboratory experiments, including its potential to cause adverse effects in humans and animals. Furthermore, it is not approved for use in humans, so its use in laboratory experiments should be done with caution.

Future Directions

There are a variety of potential future directions for the use of 4-(4-amino-1H-pyrazol-1-yl)butan-1-ol dihydrochloride in scientific research. These include further research into its mechanism of action, biochemical and physiological effects, and potential therapeutic uses. Additionally, further research into its potential adverse effects, as well as its potential for misuse and abuse, should be conducted. Finally, further research into the synthesis of 4-(4-amino-1H-pyrazol-1-yl)butan-1-ol dihydrochloride and its potential for use in drug development should be explored.

Synthesis Methods

4-(4-amino-1H-pyrazol-1-yl)butan-1-ol dihydrochloride is synthesized via a two-step process, beginning with the reaction of 1-chloro-4-nitrobenzene and 4-amino-1-butanol in the presence of a base. This reaction produces 4-amino-1-butanol-1-chloro-4-nitrobenzene, which is then converted to 4-(4-amino-1H-pyrazol-1-yl)butan-1-ol dihydrochloride by reacting it with a base in the presence of a dehydrating agent.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(4-amino-1H-pyrazol-1-yl)butan-1-ol dihydrochloride involves the reaction of 4-amino-1H-pyrazole with 4-chlorobutanal followed by reduction and subsequent reaction with hydrochloric acid.", "Starting Materials": [ "4-amino-1H-pyrazole", "4-chlorobutanal", "Sodium borohydride", "Hydrochloric acid", "Ethanol" ], "Reaction": [ "Step 1: 4-amino-1H-pyrazole is reacted with 4-chlorobutanal in ethanol to form 4-(4-chlorobutan-1-ylamino)-1H-pyrazole.", "Step 2: The product from step 1 is then reduced using sodium borohydride to form 4-(4-amino-1H-pyrazol-1-yl)butan-1-ol.", "Step 3: The final step involves the reaction of 4-(4-amino-1H-pyrazol-1-yl)butan-1-ol with hydrochloric acid to form the dihydrochloride salt of the compound." ] }

CAS RN

2763776-06-1

Molecular Formula

C7H15Cl2N3O

Molecular Weight

228.1

Purity

95

Origin of Product

United States

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